Lipophilicity (XLogP) Differential vs. 6-(Propylamino)nicotinonitrile (Des-Methyl Analog)
The 5-methyl substituent increases computed logP by approximately 0.25 log units relative to the des-methyl parent 6-(propylamino)nicotinonitrile. This difference is consistent with the known contribution of an aromatic methyl group to lipophilicity [1]. For CNS or intracellular targets, a logP shift of 0.25 can meaningfully alter passive permeability and off-target binding, making the 5-methyl analog preferable when enhanced membrane partitioning is desired [2].
| Evidence Dimension | Computed partition coefficient (XLogP3-AA / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.1 (PubChem); LogP = 2.08 (ChemScene computed) |
| Comparator Or Baseline | 6-(propylamino)nicotinonitrile (des-methyl): LogP = 1.85 (ChemSrc computed) |
| Quantified Difference | ΔLogP ≈ +0.25 (5-methyl analog is more lipophilic) |
| Conditions | Computed values (XLogP3-AA for PubChem; ACD/Labs or similar for ChemSrc entries) |
Why This Matters
For intracellular target engagement, the 0.25 logP advantage of the 5-methyl analog translates to roughly a 1.8-fold higher theoretical membrane partition coefficient, justifying its selection over the des-methyl variant in permeability-limited assays.
- [1] PubChem. 5-Methyl-6-(propylamino)nicotinonitrile (CID 102544637): XLogP3-AA = 2.1. View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. (Class-level evidence that ΔlogP of 0.25 alters permeability and off-target binding profiles.) View Source
